

In-Depth Technical Guide: 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

9-[2-

Compound Name: (Diethylphosphonomethoxy)propyl
-d6] Adenine

Cat. No.: B561976

[Get Quote](#)

This technical guide provides a comprehensive overview of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**, a deuterated acyclic phosphonate nucleotide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and biological significance as a derivative of a key antiviral agent.

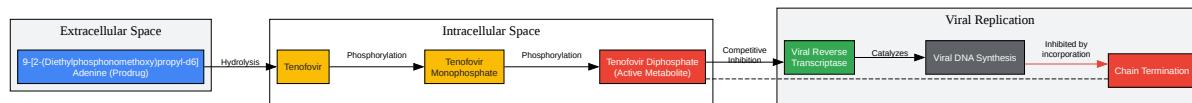
Core Compound Structure and Properties

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a stable-isotope labeled version of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a known prodrug of Tenofovir. The deuterium labeling provides a valuable tool for metabolic studies and pharmacokinetic analysis.

Chemical Identity

Property	Value	Source
Chemical Name	9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine	[1]
Synonyms	P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-D6	[1]
CAS Number	1020719-38-3	[1]
Molecular Formula	C ₁₃ H ₁₆ D ₆ N ₅ O ₄ P	[2]
Molecular Weight	349.36 g/mol	[1] [2]
Appearance	White Solid	[1]

Physicochemical Properties (of the non-deuterated form)


Property	Value	Source
Molecular Weight	343.32 g/mol	[3] [4]
XLogP3	0.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	8	[4]
Rotatable Bond Count	8	[4]
Exact Mass	343.14094120 Da	[4]
Topological Polar Surface Area	114 Å ²	[4]

Mechanism of Action: Antiviral Activity

As a prodrug of Tenofovir, **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is expected to follow the same metabolic pathway to exert its antiviral effects against HIV-1 and Hepatitis B virus (HBV).^{[5][6]} The parent drug, Tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI).^{[7][8]}

Upon administration, the diethyl ester groups are hydrolyzed, converting the compound into Tenofovir.^[9] Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.^{[9][10]} This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA.^[10] By incorporating into the DNA chain, Tenofovir diphosphate causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.^[10] This effectively halts viral replication.^[10]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Metabolic activation and mechanism of action of Tenofovir prodrugs.

Experimental Protocols

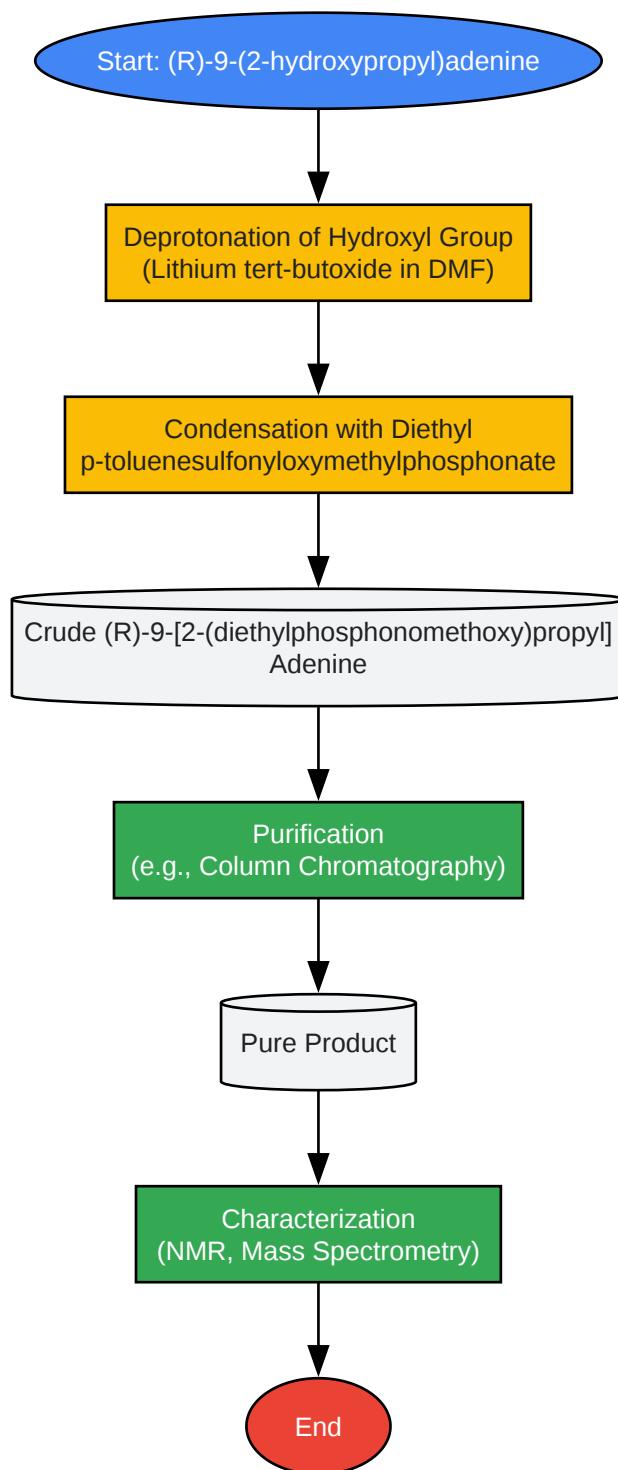
While specific experimental protocols for the deuterated form are not readily available in the public domain, the synthesis of the non-deuterated analog, (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, provides a reliable reference.

Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

The synthesis generally involves the condensation of (R)-9-(2-hydroxypropyl)adenine with diethyl p-toluenesulfonyloxymethylphosphonate.[\[11\]](#) An improved method has been described to enhance safety and yield.[\[11\]](#)[\[12\]](#)

Objective: To synthesize (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine.

Materials:


- (R)-9-(2-hydroxypropyl)adenine
- Diethyl p-toluenesulfonyloxymethylphosphonate
- Lithium tert-butoxide in DMF[\[11\]](#)
- Trimethylsilyl bromide[\[11\]](#)
- Appropriate solvents (e.g., DMF)

Procedure:

- Deprotonation: A solution of lithium tert-butoxide in DMF is used to deprotonate the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine.[\[11\]](#)
- Condensation: The resulting alkoxide is reacted with diethyl p-toluenesulfonyloxymethylphosphonate.[\[11\]](#)
- Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is typically achieved through column chromatography.
- Characterization: The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

For the synthesis of the deuterated analog, deuterated starting materials or reagents would be required at the appropriate step to introduce the six deuterium atoms on the propyl group.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the Tenofovir diethyl ester prodrug.

Applications in Research

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine serves as an invaluable internal standard for quantitative bioanalytical assays. Its key applications include:

- Pharmacokinetic Studies: The deuterated standard allows for precise quantification of the non-deuterated drug in biological matrices (e.g., plasma, tissue) using mass spectrometry-based methods like LC-MS/MS.
- Metabolism Studies: It aids in elucidating the metabolic fate of the drug by distinguishing it from its metabolites.
- Bioequivalence Studies: It is used in studies comparing the bioavailability of different formulations of the parent drug.

Conclusion

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a critical research tool for the development and understanding of Tenofovir-based antiviral therapies. While it shares the fundamental mechanism of action with its non-deuterated counterpart, its primary utility lies in its application as an internal standard for analytical and metabolic research. The information provided in this guide offers a solid foundation for researchers and drug development professionals working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Diethyl P-(((1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonate | C13H22N5O4P | CID 10947889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Decoding tenofovir alafenamide fumarate: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 9. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561976#structure-of-9-2-diethylphosphonomethoxy-propyl-d6-adenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com